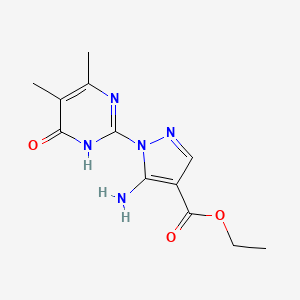
ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.27 g/mol. The structure features a pyrazole ring connected to a pyrimidine derivative, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study reported that compounds with similar structures demonstrated significant inhibition against E. coli and S. aureus .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential. In vitro studies have demonstrated that pyrazole derivatives can effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds have shown up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests that ethyl 5-amino derivatives may also possess similar anti-inflammatory properties.
Anticancer Potential
Preliminary investigations into the anticancer activities of pyrazole derivatives indicate promising results. Ethyl 5-amino derivatives may interfere with cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . Specific analogs have been linked to enhanced activity against various cancer cell lines in vitro.
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms.
Case Studies
Several case studies have highlighted the biological relevance of pyrazole derivatives:
- Anti-inflammatory Effects : A study by Selvam et al. demonstrated that certain pyrazole derivatives significantly reduced inflammation in animal models comparable to standard anti-inflammatory drugs like indomethacin .
- Antibacterial Activity : Research conducted by Burguete et al. showed that specific pyrazole derivatives exhibited strong antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
- Anticancer Studies : In a recent study on novel pyrimidine derivatives, compounds similar to ethyl 5-amino showed promising results in inhibiting tumor growth in various cancer models .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-4-20-11(19)8-5-14-17(9(8)13)12-15-7(3)6(2)10(18)16-12/h5H,4,13H2,1-3H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBSZTSZBRMIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=C(C(=O)N2)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















